molecular formula C16H15ClO6S2 B8563879 2-(4-Methylbenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate CAS No. 651728-72-2

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate

Cat. No. B8563879
CAS RN: 651728-72-2
M. Wt: 402.9 g/mol
InChI Key: UXQMFNPRUPBYJH-UHFFFAOYSA-N
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Description

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C16H15ClO6S2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
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properties

CAS RN

651728-72-2

Molecular Formula

C16H15ClO6S2

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylethyl 3-chlorosulfonylbenzoate

InChI

InChI=1S/C16H15ClO6S2/c1-12-5-7-14(8-6-12)24(19,20)10-9-23-16(18)13-3-2-4-15(11-13)25(17,21)22/h2-8,11H,9-10H2,1H3

InChI Key

UXQMFNPRUPBYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A heterogeneous mixture of 3-chlorosulfonyl-benzoic acid (11.0 g, 50.0 mmol) in 18 mL of SOCl2 was refluxed for 3 h. Thereafter the excess of SOCl2 was removed, the residual brown oil was dissolved in 60 mL of CH3CN, and then 2-(p-tolylsulfonyl)ethanol (9.4 g, 47.0 mmol, 0.95 eq.) was added. The mixture was heated to reflux temperature for 20 h. Thereafter the most of CH3CN was removed, the resulting oil was purified by short column chromatography (silica gel, CH2Cl2) to give light brown oil, which was dried further under vacuum to yield 19.1 g (95%) of a light brown solid.
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11 g
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9.4 g
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Yield
95%

Synthesis routes and methods III

Procedure details

A mixture of 3-(chlorosulfonyl) benzoic acid (Intermediate 73, 5.51 g, 0.025 mol) and thionyl chloride (17.85 g, 11 mL, 0.15 mol) was refluxed for 1 hr. Excess thionyl chloride was distilled off at atmospheric pressure and finally at reduced pressure to give crude acid chloride. To a mixture of the crude acid chloride and 2-(p-tolylsulfonyl)ethanol (4.8 g, 0.024 mol) in dichloromethane (50 mL) was added triethylamine (2.52 g, 0.025 mol) at room temperature. TLC showed the reaction mixture was complete after 1 hr. The reaction mixture was washed with water (2×25 mL), filtered through 1PS filter paper and concentrated under reduced pressure to give 10 g of a viscous oil. The oil was purified by flash chromatography (silica gel, 25 to 50% ethyl acetate in hexane) to give 6.1 g (63%) of the title compound as a white solid.
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5.51 g
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11 mL
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acid chloride
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4.8 g
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50 mL
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2.52 g
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